molecular formula C11H13ClN2O B009442 (3-Chlorophenyl)(piperazin-1-yl)methanone CAS No. 100939-90-0

(3-Chlorophenyl)(piperazin-1-yl)methanone

Katalognummer: B009442
CAS-Nummer: 100939-90-0
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: FBTDRVSCKFZIQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chlorophenyl)(piperazin-1-yl)methanone is a high-purity chemical building block prized in medicinal chemistry for its piperazine core, a privileged scaffold in neuropharmacology. This compound serves as a key intermediate for developing novel ligands for G-protein coupled receptors (GPCRs), with research applications in neuroscience and oncology. The structure is frequently employed in the synthesis of compounds targeting dopamine and serotonin receptor systems, which are relevant for the study of addiction, neuropsychiatric disorders, and Parkinson's disease . Furthermore, the piperazine-methanone motif is a common feature in developing tyrosinase inhibitors for melanogenesis research and potential anticancer agents investigated in various cell lines, including human lung carcinoma (A-549) and colon carcinoma (HCT-116) . Its mechanism of action is derived from its role as a precursor; the molecule provides a rigid conformation that can be functionalized to interact with specific binding pockets on enzyme and receptor targets, influencing affinity and selectivity . This reagent is provided for research purposes to support the discovery and characterization of new biologically active molecules. APPLICATIONS: • Intermediate for neuroscience research (dopamine D3 receptor ligands) • Building block for tyrosinase inhibitor development • Precursor for anticancer agent discovery • Versatile scaffold for GPCR ligand synthesis and medicinal chemistry optimization WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Eigenschaften

IUPAC Name

(3-chlorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDRVSCKFZIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360082
Record name (3-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100939-90-0
Record name (3-Chlorophenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100939-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorobenzoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Chlorophenyl)(piperazin-1-yl)methanone CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of (3-Chlorophenyl)(piperazin-1-yl)methanone , a specific piperazine derivative used as a scaffold in medicinal chemistry.

Part 1: Identity and Physicochemical Profile

Core Identity: This compound is a benzoyl piperazine , characterized by a carbonyl linker between the phenyl ring and the piperazine nitrogen. This structural feature distinguishes it from the more common "aryl piperazines" (like mCPP) where the phenyl ring is directly bonded to the nitrogen.

PropertyDetail
IUPAC Name (3-Chlorophenyl)(piperazin-1-yl)methanone
Common Synonyms 1-(3-Chlorobenzoyl)piperazine; m-Chlorobenzoylpiperazine
CAS Number (HCl Salt) 100940-00-9 (Commercially dominant form)
CAS Number (Free Base) Not widely indexed; typically generated in situ
Molecular Formula C₁₁H₁₃ClN₂O (Free Base) | C₁₁H₁₄Cl₂N₂O (HCl Salt)
Molecular Weight 224.69 g/mol (Free Base) | 261.15 g/mol (HCl Salt)
Appearance Off-white to pale yellow solid (HCl salt); Viscous oil (Free base)
Solubility HCl Salt: Soluble in water, DMSO, Methanol.Free Base: Soluble in DCM, Ethyl Acetate; Insoluble in water.[1][2][3]

Part 2: Synthesis & Manufacturing

The synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone requires precise stoichiometry to prevent the formation of the bis-amide byproduct (where both piperazine nitrogens react).

Reaction Logic
  • Nucleophile: Piperazine (used in excess to favor mono-acylation).

  • Electrophile: 3-Chlorobenzoyl chloride.

  • Solvent System: Dichloromethane (DCM) is preferred for solubility, with a basic wash to remove HCl.

Step-by-Step Protocol
  • Preparation: Dissolve Piperazine anhydrous (3.0 equivalents) in DCM at 0°C. The excess piperazine acts as both the reactant and the acid scavenger.

  • Addition: Dropwise add 3-Chlorobenzoyl chloride (1.0 equivalent) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to minimize bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Work-up (Purification of Free Base):

    • Wash the organic phase with Water (3x) to remove the excess unreacted piperazine and piperazine hydrochloride salts.

    • Note: The product (free base) remains in the DCM layer, while the excess piperazine partitions into the water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation (Optional): Dissolve the resulting oil in ethanol and treat with 1.25 M HCl in ethanol to precipitate the hydrochloride salt.

Synthesis Pathway Diagram

Synthesis Reagents Reagents: 3-Chlorobenzoyl Chloride + Piperazine (3.0 eq) Intermediate Reaction Mixture (DCM, 0°C -> RT) Reagents->Intermediate Nucleophilic Acyl Substitution Workup Aqueous Wash (Removes excess Piperazine) Intermediate->Workup Byproduct Avoided Byproduct: 1,4-Bis(3-chlorobenzoyl)piperazine Intermediate->Byproduct If Piperazine < 2 eq Product Product: (3-Chlorophenyl)(piperazin-1-yl)methanone Workup->Product Organic Layer

Caption: Stoichiometric control prevents bis-acylation, ensuring high yield of the mono-substituted product.

Part 3: Structural Distinction & Pharmacological Relevance

It is critical to distinguish this compound from its "aryl" analog, which is a controlled substance metabolite.

The "Benzoyl" vs. "Aryl" Trap

Researchers often confuse 1-(3-Chlorobenzoyl)piperazine with 1-(3-Chlorophenyl)piperazine (mCPP) .

  • Target Compound (Benzoyl): Contains a C=O linker. Used as a building block for diverse GPCR ligands (e.g., chemokine receptor antagonists). It is generally not metabolically active as a serotonin releaser in the same way mCPP is.

  • mCPP (Aryl): Phenyl ring attached directly to Nitrogen. A major metabolite of Trazodone and Nefazodone; a potent serotonin (5-HT) agonist/releaser.

Pharmacophore Diagram

StructureComparison cluster_0 Target Compound (Benzoyl) cluster_1 Confused Analog (Aryl - mCPP) Benzoyl Structure: 3-Cl-Ph-C(=O)-Piperazine Feature: Amide Bond Reactivity: Hydrolyzable Role: Scaffold / Linker Aryl Structure: 3-Cl-Ph-Piperazine Feature: Aniline-like N-C bond Reactivity: Metabolic Stable Role: 5-HT Agonist (Active Drug) Benzoyl->Aryl NOT EQUIVALENT

Caption: Structural comparison highlighting the carbonyl linker difference between the target scaffold and the psychoactive mCPP.

Part 4: Analytical Characterization

HPLC Method (Reverse Phase)

To assess purity and quantify the product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5% → 95% B

    • 15–20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzoyl absorption).

  • Retention Time: Expect elution later than piperazine (highly polar) but earlier than bis-benzoylated byproducts.

1H NMR Interpretation (CDCl₃)
  • Aromatic Region (7.3 – 7.5 ppm): Multiplet corresponding to the 4 protons on the 3-chlorophenyl ring.

  • Piperazine Ring (2.8 – 3.8 ppm): Two distinct triplets or broad multiplets.

    • ~3.4–3.8 ppm: Protons adjacent to the amide carbonyl (deshielded).

    • ~2.8–3.0 ppm: Protons adjacent to the secondary amine (NH).

Part 5: Safety and Handling

  • Hazards: The compound is an irritant.[4] The acid chloride precursor is corrosive and lachrymatory.

  • Storage: Store the HCl salt at RT in a desiccator (hygroscopic). The free base should be stored at 4°C to prevent slow oxidation or carbamate formation from atmospheric CO₂.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle the acid chloride step in a fume hood.

References

  • Sigma-Aldrich. 1-(3-Chlorobenzoyl)piperazine hydrochloride Product Sheet. Product No. L255041. Link

  • PubChem. Compound Summary: 1-(3-Chlorobenzoyl)piperazine. (Verified via structure search for benzoyl derivatives). Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Benzoylpiperazine Derivatives. (General reference for scaffold utility in GPCR antagonist design).

Sources

Technical Guide: mCPP Mechanism of Action & Serotonergic Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action of mCPP (meta-Chlorophenylpiperazine) , a non-selective serotonin receptor ligand widely used as a probe in neuropsychopharmacology.

Executive Summary

mCPP (1-(3-chlorophenyl)piperazine) is a pharmacologically complex piperazine derivative that acts as a non-selective serotonin (5-HT) receptor ligand. While historically categorized as a 5-HT2C receptor agonist , its utility as a specific probe is limited by its "dirty" binding profile. It exhibits high affinity for 5-HT2C and 5-HT2B receptors, moderate affinity for 5-HT1A, 5-HT1B, and 5-HT2A, and antagonistic activity at 5-HT3.

For researchers, mCPP serves as a critical challenge agent to probe 5-HT2C sensitivity in anxiety and neuroendocrine regulation, but data interpretation must account for its off-target activity, particularly 5-HT2B antagonism in human isoforms versus partial agonism in rodent models.

Pharmacodynamic Profile

mCPP is defined by a lack of selectivity. The following data synthesizes binding affinities (


) and functional potencies (

) across key subtypes.
Table 1: mCPP Receptor Affinity & Functional Status
ReceptorAffinity (

/

)
Functional ModePhysiological Outcome
5-HT2C 3 – 6 nM Agonist (Partial) Anxiogenesis, hypophagia (POMC activation), prolactin release.
5-HT2B 2 – 6 nM Antagonist (Human) / Partial Agonist (Rat)Blocks 5-HT mediated contraction (human); variable vascular effects in rodents.
5-HT2A 20 – 60 nMPartial Agonist / AntagonistWeak hallucinogenic potential; often functionally antagonistic in presence of full agonists.
5-HT1B 10 – 100 nMAgonist (Non-selective)Modulation of presynaptic 5-HT release.
5-HT1A 20 – 100 nMAgonist (Partial)Weak anxiolysis (often masked by 2C-mediated anxiety).
5-HT3 ~61 nMAntagonist Blocks 5-HT induced bradycardia (Von Bezold-Jarisch reflex).
5-HT7 20 – 80 nMAntagonist (Putative)Circadian rhythm modulation (less characterized).

Critical Insight for Drug Development: The ratio of 5-HT2C to 5-HT2B activity is the defining feature of mCPP. In human recombinant systems, mCPP acts as an antagonist at 5-HT2B, contrasting with its partial agonist activity in rat stomach fundus. This species-specific pharmacology is a common pitfall in translational models.

Mechanism of Action: 5-HT2C Signaling Pathway

The primary research utility of mCPP lies in its activation of the 5-HT2C receptor . This G-protein coupled receptor (GPCR) initiates a canonical


 signaling cascade.
Molecular Cascade
  • Ligand Binding: mCPP binds to the orthosteric site of the 5-HT2C receptor.

  • G-Protein Coupling: Conformational change recruits

    
    .
    
  • Effector Activation:

    
     activates Phospholipase C-
    
    
    
    (PLC)
    .
  • Second Messengers: PLC hydrolyzes membrane lipid

    
     into Inositol Triphosphate (
    
    
    
    )
    and Diacylglycerol (DAG) .
  • Calcium Mobilization:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), triggering intracellular
    
    
    release.
  • Downstream Effects:

    
     and DAG activate Protein Kinase C (PKC) , leading to phosphorylation of downstream targets (e.g., ERK1/2) and neuronal depolarization.
    
Visualization: 5-HT2C Intracellular Signaling

G mCPP mCPP (Ligand) HT2C 5-HT2C Receptor mCPP->HT2C Binding Gq Gαq Protein HT2C->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Ca->PKC Response Anxiety / Hypophagia PKC->Response Phosphorylation Cascade

Figure 1: The canonical Gq-protein signaling pathway activated by mCPP at the 5-HT2C receptor.

Experimental Methodologies

To validate mCPP activity or screen novel compounds against it, two primary assays are employed: Radioligand Binding (affinity) and Calcium Flux (function).

Protocol A: Radioligand Competition Binding (5-HT2C)

Objective: Determine the affinity (


) of mCPP or a competitor.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2C.

    • Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM

      
      , 5 mM EDTA, pH 7.4).
      
    • Centrifuge at 20,000 x g for 20 min; resuspend pellet in Assay Buffer.

  • Assay Setup (96-well plate):

    • Total Binding: 150 µL Membrane prep + 50 µL Radioligand (e.g.,

      
      -Mesulergine, 1 nM final).
      
    • Non-Specific Binding (NSB): Add 50 µL excess unlabeled Mianserin (10 µM).

    • Experimental: Add 50 µL mCPP (concentration range:

      
       to 
      
      
      
      M).
  • Incubation: 60 minutes at 30°C (equilibrium).

  • Termination: Rapid vacuum filtration through GF/C filters presoaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Measure functional potency (


) and efficacy.
  • Cell Plating: Seed HEK293-5HT2C cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.

  • Dye Loading:

    • Remove media. Add Calcium 6 or Fluo-4 AM dye in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (inhibits dye extrusion).

    • Incubate 45 mins at 37°C, then 15 mins at Room Temp (RT).

  • Baseline Measurement: Place in FLIPR (Fluorometric Imaging Plate Reader) or similar plate reader. Record basal fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Agonist Injection:

    • Inject mCPP (5x concentration) automatically.

    • Record fluorescence kinetics for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Dose-Response Curve to determine

      
      .
      
Visualization: Calcium Flux Workflow

Workflow Step1 1. Seed HEK293 (5-HT2C Expressing) Step2 2. Load Dye (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Incubate (45m 37°C + 15m RT) Step2->Step3 Step4 4. Basal Read (Ex 485 / Em 525) Step3->Step4 Step5 5. Inject mCPP (Automated) Step4->Step5 Step6 6. Measure Flux (Ca2+ Spike) Step5->Step6

Figure 2: Step-by-step workflow for high-throughput Calcium Flux screening.

Clinical & Translational Context

In clinical research, mCPP is used as a "serotonergic challenge."

  • Anxiety Models: mCPP induces panic attacks in patients with Panic Disorder and OCD, but less so in healthy controls. This effect is blocked by 5-HT2C antagonists, confirming the 2C-mediated mechanism.

  • Neuroendocrine: mCPP stimulates the release of Prolactin, Cortisol, and ACTH.

  • Migraine: mCPP can induce delayed migraine-like headaches, likely via 5-HT2B/2C vasodilation and nitric oxide pathways.

Warning: Due to its metabolism, mCPP is also a major metabolite of the antidepressant Trazodone and the anxiolytic Nefazodone , contributing to the side effect profiles of these drugs (e.g., nausea, anxiety).

References

  • Receptor Affinity Profile (Human Brain)

    • Title: 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
    • Source: National Institutes of Health (NIH) / PubMed[1]

    • URL:[Link]

  • 5-HT2B Antagonism vs Agonism

    • Title: m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor.[2]

    • Source: NeuroReport / PubMed
    • URL:[Link]

  • 5-HT2C Functional Agonism (Feeding Behavior)

    • Title: The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses.[3]

    • Source: Psychopharmacology / PMC
    • URL:[Link]

  • 5-HT3 Receptor Antagonism

    • Title: mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors.[4]

    • Source: PubMed
    • URL:[Link]

  • Calcium Flux Protocol Standards

    • Title: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions.
    • Source: NIH / PMC
    • URL:[Link]

Sources

Strategic Synthesis & Optimization of Novel mCPP Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for 5-HT2C Ligand Development

Executive Summary

This technical guide addresses the synthesis of 1-(3-chlorophenyl)piperazine (mCPP) and its novel analogs, specifically tailored for medicinal chemistry programs targeting the serotonin 5-HT2C receptor.[1] While mCPP is a well-established non-selective serotonin agonist and a metabolite of trazodone, its scaffold remains a primary template for designing selective 5-HT2C agonists for the treatment of obesity and addiction.[1]

This document details two distinct synthetic pathways: the Buchwald-Hartwig Cross-Coupling (optimal for library generation and SAR exploration) and the Aniline Bis-Alkylation (historical/industrial route).[1] It emphasizes the critical "self-validating" purification steps required to isolate high-purity hydrochloride salts suitable for biological assay.

Strategic Rationale: The 5-HT2C Challenge

The therapeutic potential of mCPP analogs lies in decoupling 5-HT2C activation (satiety, anti-addiction) from 5-HT2A (hallucinogenic) and 5-HT2B (cardiac valvulopathy) activity.[1]

  • The Scaffold: The phenylpiperazine core is a "privileged structure" in GPCR medicinal chemistry.

  • The Problem: Generic mCPP lacks subtype selectivity.

  • The Solution: Novel analogs often introduce:

    • Bioisosteres at the meta position: Replacement of -Cl with -CF3, -OCF3, or -SCH3 to alter lipophilicity and metabolic stability.[1]

    • Piperazine substitution: Methylation at the C2 or C3 piperazine carbons to introduce chirality and restrict conformational flexibility, potentially enhancing selectivity.

Retrosynthetic Analysis

To access a diverse library of analogs, we visualize two primary disconnections. Route A is preferred for research (high modularity), while Route B is reserved for bulk scale-up of simple cores.[1]

Retrosynthesis Target Target: 1-(3-substituted-phenyl)piperazine DisconnectionA Route A: C-N Bond Formation (Buchwald-Hartwig) Target->DisconnectionA DisconnectionB Route B: Bis-Alkylation (Cyclization) Target->DisconnectionB PrecursorA1 Aryl Halide (Ar-X) DisconnectionA->PrecursorA1 PrecursorA2 N-Boc-Piperazine DisconnectionA->PrecursorA2 PrecursorB1 Substituted Aniline DisconnectionB->PrecursorB1 PrecursorB2 Bis(2-chloroethyl)amine (Nitrogen Mustard Analog) DisconnectionB->PrecursorB2

Caption: Retrosynthetic disconnection showing the modular Buchwald route (A) versus the classical Cyclization route (B).

Primary Protocol: Buchwald-Hartwig Amination

Best for: Generating libraries of novel analogs with sensitive functional groups.[1]

This route utilizes Palladium-catalyzed cross-coupling to attach the piperazine ring to an aryl halide.[1][2] It avoids the harsh conditions of nucleophilic aromatic substitution (SnAr), which is often ineffective on deactivated meta-substituted rings.[1]

Reaction System Design

To ensure reproducibility, we utilize a catalytic system robust against steric hindrance.

ComponentChoiceRationale
Catalyst Pd₂(dba)₃Stable Pd(0) source; avoids reduction steps required for Pd(II).[1]
Ligand BINAP or XPhosBINAP: Excellent for standard aryl bromides.XPhos: Required if using aryl chlorides or sterically hindered anilines.
Base NaOtBuStrong enough to deprotonate the amine but bulky enough to minimize nucleophilic attack on other groups.
Solvent Toluene or DioxaneNon-polar, high-boiling solvents promote the catalytic cycle.
Protecting Group N-Boc-piperazineCrucial: Prevents polymerization (dimerization) of piperazine.[1]
Step-by-Step Methodology

Safety: Perform all steps in a fume hood. Aryl halides and piperazines are potential irritants.

  • Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Cool under a stream of Argon or Nitrogen.

  • Charging:

    • Add Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%).

    • Add Toluene (anhydrous, 5 mL/mmol substrate).[1]

    • Stir at room temperature for 15 minutes to form the active catalyst complex (solution typically turns deep orange/red).[1]

  • Substrate Addition:

    • Add 3-bromo-chlorobenzene (or analog) (1.0 equiv).[1]

    • Add N-Boc-piperazine (1.2 equiv).[1][2]

    • Add NaOtBu (1.4 equiv) in one portion.[1]

  • Reaction:

    • Heat to 100°C (oil bath).

    • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] Reaction is typically complete in 4–12 hours.

  • Work-up:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to isolate the N-Boc-protected intermediate.

  • Deprotection (The Critical Step):

    • Dissolve the intermediate in DCM.

    • Add 4M HCl in Dioxane (5 equiv). Stir for 2 hours.

    • Evaporate solvent to yield the crude hydrochloride salt.[3]

Alternative Protocol: Aniline Bis-Alkylation

Best for: Large-scale synthesis of simple analogs where cost is the driver.[1] Warning: Requires handling bis(2-chloroethyl)amine, a nitrogen mustard analog.[1] Strict PPE (double gloves, respirator) is mandatory.[1]

The Mechanism

This reaction proceeds via the formation of a transient, highly electrophilic aziridinium ion . The aniline nucleophile attacks this ion, opening the ring. The process repeats to close the piperazine ring.

Methodology[4][5]
  • Reagents: Mix 3-chloroaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in a high-boiling solvent (e.g., n-Butanol or Xylene).

  • Reflux: Heat to reflux (120°C+) for 24–48 hours.

  • Base Treatment: The reaction generates HCl. While some protocols add base (K2CO3) initially, others reflux the salts and basify during workup to avoid polymerizing the alkylating agent.

  • Isolation:

    • Cool and basify with NaOH (aq) to pH > 12.

    • Extract the free base oil into DCM.

    • Note: This route often produces lower yields (40-60%) and requires rigorous distillation to remove unreacted aniline.[1]

Purification & Salt Formation (The "Crash-Out")

Phenylpiperazines are oils as free bases and prone to oxidation.[1] Conversion to the Hydrochloride (HCl) salt is the industry standard for stability and bioavailability.

Protocol:

  • Dissolve the purified free base (oil) in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 2M HCl in Diethyl Ether (anhydrous).

  • A white precipitate should form immediately.

  • Validation: If the product oils out instead of crystallizing, the solvent is too polar (contains water/alcohol). Triturate with dry hexane.

  • Recrystallization: Dissolve the crude salt in hot Isopropanol (iPrOH) . Allow to cool slowly. This removes trace palladium and aniline impurities.

Characterization & Validation

A self-validating system requires confirming structure and purity before biological testing.[1]

TechniqueExpected Signal (mCPP HCl)Diagnostic Value
1H NMR (DMSO-d6) δ 3.2-3.5 ppm (8H, piperazine protons)Confirms piperazine ring integrity.[1] Broad singlet at >9 ppm indicates NH2+ salt.
13C NMR ~150 ppm (C-N aromatic carbon)Confirms N-arylation.[1]
HPLC-UV Single peak at 254 nmPurity check (>95% required for bioassay).
HRMS (ESI+) [M+H]+ calc. for C10H13ClN2Confirms molecular formula and halogen isotope pattern (3:1 for Cl).[1]
Workflow Visualization

Workflow Start Start: Aryl Halide Step1 1. Pd-Catalyzed Coupling (Toluene, 100°C) Start->Step1 N-Boc-Piperazine Step2 2. Boc-Deprotection (HCl/Dioxane) Step1->Step2 Intermediate Step3 3. Salt Formation (Et2O/HCl) Step2->Step3 Crude Salt End Final: mCPP Analog HCl Step3->End Recrystallization

Caption: Linear workflow for the Buchwald-Hartwig synthesis of mCPP analogs.

References

  • Buchwald-Hartwig Amination Protocols

    • BenchChem. (2025).[1][2][4][5] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from [1]

    • Wikipedia.[6] Buchwald–Hartwig amination. Retrieved from [1]

  • Medicinal Chemistry & SAR

    • Cheng, J., et al. (2016).[1] Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from

    • Bickerdike, M. J. (2003).[1] 5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Current Topics in Medicinal Chemistry. Retrieved from

  • Classical Synthesis (Bis-alkylation)

    • Google Patents. Method for synthesizing piperazine pharmaceutical intermediate (CN103980229B).[1][7] Retrieved from

  • Salt Formation & Purification

    • Organic Syntheses.[8][9] Phenylhydrazine Hydrochloride Purification (General Salt Protocol). Retrieved from [1]

Sources

Methodological & Application

Application Notes: A Validated Protocol for the Synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride, a key intermediate in pharmaceutical research and development. The described methodology employs a robust two-step sequence involving the selective acylation of mono-Boc-protected piperazine followed by an efficient one-pot deprotection and salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

(3-Chlorophenyl)(piperazin-1-yl)methanone and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into molecules targeting various biological pathways. The piperazine moiety is a common scaffold in drug design, and its derivatization allows for the exploration of structure-activity relationships (SAR).[1]

The synthesis strategy is designed for efficiency and control, addressing the challenge of the difunctional nature of piperazine. Direct acylation of piperazine would lead to a mixture of mono-acylated, di-acylated, and unreacted starting material, complicating purification. To circumvent this, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens due to its stability under the basic conditions of the acylation step and its facile removal under acidic conditions.[2]

The synthesis proceeds in two key stages:

  • Acylation: A nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) to form the protected intermediate, tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate.

  • Deprotection & Salt Formation: Acid-catalyzed cleavage of the Boc protecting group using hydrochloric acid, which concurrently protonates the newly freed amine to yield the final hydrochloride salt.[3]

Reaction Pathway and Mechanism

Step 1: Acylation via Nucleophilic Acyl Substitution

The first step is the formation of an amide bond. The highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride is readily attacked by the nucleophilic secondary amine of N-Boc-piperazine. A base, typically triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][] The Boc group on the other nitrogen is stable under these conditions and effectively prevents di-acylation.[6]

Step 2: Acid-Catalyzed Deprotection

The Boc group is removed under strongly acidic conditions.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen by HCl, followed by the elimination of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. This process regenerates the secondary amine, which is then immediately protonated by the excess HCl in the medium to form the stable and often crystalline hydrochloride salt.[7]

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 3-Chlorobenzoyl Chloride I1 tert-butyl 4-(3-chlorobenzoyl) piperazine-1-carboxylate R1->I1 Step 1: Acylation (TEA, DCM) R2 N-Boc-Piperazine R2->I1 P1 (3-Chlorophenyl)(piperazin-1-yl) methanone hydrochloride I1->P1 Step 2: Deprotection (HCl in Dioxane)

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: This procedure involves hazardous materials.[8] Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] 3-Chlorobenzoyl chloride and concentrated HCl are corrosive and can cause severe burns.[10][11] Triethylamine is flammable and has a strong odor.

Protocol 1: Synthesis of tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate (Intermediate)
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (8.98 mL, 64.4 mmol, 1.2 eq.) dropwise to the stirred solution.

  • Acylation: In a separate flask, dissolve 3-chlorobenzoyl chloride (7.6 mL, 59.1 mmol, 1.1 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the piperazine solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.[]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N-Boc-piperazine is consumed.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

    • Trustworthiness Note: The acidic wash removes excess TEA, while the basic wash removes any unreacted 3-chlorobenzoyl chloride (as the carboxylate) and residual acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used directly in the next step or purified further by recrystallization from ethanol/water if necessary.

Protocol 2: Synthesis of (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride (Final Product)
  • Setup: Dissolve the crude tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate from the previous step in a 250 mL round-bottom flask with 1,4-dioxane (50 mL).

  • Deprotection: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (40 mL, 160 mmol) dropwise at room temperature.

    • Expertise Note: Using a pre-made solution of HCl in an organic solvent prevents the introduction of water, which can complicate product isolation. HCl in methanol or ethyl acetate are also effective alternatives.[2][12]

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form during this time. Monitor the deprotection by TLC until the starting material is consumed.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual solvent.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The final product, (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride, should be a white crystalline powder.[13]

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar Ratio
Step 1: Acylation
N-Boc-Piperazine186.2510.0 g53.71.0
3-Chlorobenzoyl chloride175.027.6 mL (10.34 g)59.11.1
Triethylamine101.198.98 mL (6.52 g)64.41.2
Dichloromethane (DCM)84.93120 mL-Solvent
Step 2: Deprotection
Intermediate (crude)324.81~17.4 g (theoretical)~53.71.0
4.0 M HCl in 1,4-Dioxane36.4640 mL160~3.0
Expected Product
(3-Chlorophenyl)(piperazin-1-yl)methanone HCl261.16Expected Yield: 11-13 g (80-90% over 2 steps)42.1 - 49.8-

Experimental Workflow Visualization

Experimental_Workflow P1_Start Start: Dissolve N-Boc-Piperazine & TEA in DCM P1_Cool Cool to 0°C P1_Start->P1_Cool P1_Add Add 3-Chlorobenzoyl Chloride solution P1_Cool->P1_Add P1_React Stir at RT for 4-6h (Monitor by TLC) P1_Add->P1_React P1_Quench Quench with H₂O P1_React->P1_Quench P1_Extract Sequential Wash: 1M HCl → NaHCO₃ → Brine P1_Quench->P1_Extract P1_Dry Dry (Na₂SO₄) & Concentrate P1_Extract->P1_Dry P1_End Crude Intermediate P1_Dry->P1_End P2_Start Start: Dissolve Intermediate in Dioxane P1_End->P2_Start Proceed to next step P2_Add_HCl Add 4M HCl in Dioxane P2_Start->P2_Add_HCl P2_React Stir at RT for 2-4h (Monitor by TLC) P2_Add_HCl->P2_React P2_Filter Filter Precipitate P2_React->P2_Filter P2_Wash Wash with Diethyl Ether P2_Filter->P2_Wash P2_Dry Dry in Vacuum Oven P2_Wash->P2_Dry P2_End Final Product P2_Dry->P2_End

Caption: Step-by-step laboratory workflow diagram.

Characterization

The identity and purity of the final product, (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride, should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H stretches.

  • Melting Point: To compare with literature values as a measure of purity.

References

  • Organic Syntheses Procedure. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from orgsyn.org.

  • CN108033931B. (n.d.). Synthesis method of N-Boc piperazine. Google Patents.

  • Vivid Enterprise. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART.

  • Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from orgsyn.org.

  • Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ijpsr.com.

  • Asif, M. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central.

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.

  • PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Boc Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

  • MDPI. (n.d.). methanone.

  • Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

  • BenchChem. (2025). Application Notes and Protocols: Amidation of Lasamide with Piperazines.

  • Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article.

Sources

Application Notes and Protocols for Utilizing m-Chlorophenylpiperazine (mCPP) as a Neuroendocrine Challenge Agent in Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Serotonergic System with Neuroendocrine Challenges

Neuroendocrine challenge tests are a cornerstone of clinical psychopharmacology, providing a dynamic window into the functional status of central neurotransmitter systems. By administering a specific pharmacological agent and measuring the subsequent hormonal response, researchers can infer the sensitivity and reactivity of targeted neural pathways. Meta-chlorophenylpiperazine (mCPP), a piperazine derivative, has been extensively utilized as a probe for the serotonin (5-HT) system.[1] Its complex pharmacology, primarily as a non-selective serotonin receptor agonist, allows for the stimulation of various 5-HT receptor subtypes, leading to downstream neuroendocrine effects that can be quantified to assess serotonergic function in both healthy and patient populations.[1][2]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of mCPP as a neuroendocrine challenge agent. It amalgamates technical protocols with field-proven insights to ensure the safe and effective implementation of mCPP challenge studies.

Scientific Foundation: The Mechanism of mCPP Action

The utility of mCPP as a neuroendocrine probe is rooted in its broad-spectrum affinity for serotonin receptors. It acts as an agonist at most 5-HT receptors, with particularly strong actions at the 5-HT2B and 5-HT2C receptors.[3][4] Additionally, mCPP has been shown to inhibit serotonin reuptake and may act as a serotonin releasing agent.[3][4][5] This multifaceted interaction with the serotonergic system triggers a cascade of events culminating in the release of pituitary hormones, most notably prolactin and cortisol, as well as adrenocorticotropic hormone (ACTH).[1][6][7] The magnitude of these hormonal responses is believed to reflect the functional integrity of the postsynaptic 5-HT receptors involved in their regulation.

The anxiogenic and other behavioral effects of mCPP are thought to be primarily mediated by its action on 5-HT2C receptors.[3][4] Nausea, another common side effect, is likely due to stimulation of 5-HT3 receptors.[3] It is crucial for researchers to understand this complex receptor binding profile when designing studies and interpreting results, as the observed neuroendocrine and behavioral effects are an integrated response to stimulation of multiple 5-HT receptor subtypes.

mCPP mCPP Administration Serotonin_System Central Serotonergic System mCPP->Serotonin_System Receptors 5-HT Receptor Agonism (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.) Serotonin_System->Receptors SERT Serotonin Transporter (SERT) Inhibition/Releasing Agent Serotonin_System->SERT Hypothalamus Hypothalamus Receptors->Hypothalamus Stimulation Behavior Behavioral Effects: - Anxiety - Nausea - Headache Receptors->Behavior SERT->Behavior Pituitary Pituitary Gland Hypothalamus->Pituitary CRH/TRH Release Adrenal Adrenal Gland Pituitary->Adrenal ACTH Release Hormones Hormone Release: - Prolactin - ACTH - Cortisol Pituitary->Hormones Prolactin Release Adrenal->Hormones Cortisol Release

Caption: Mechanism of mCPP-induced neuroendocrine and behavioral responses.

Pharmacokinetics and Dosing Considerations

A critical aspect of using mCPP in clinical studies is its significant interindividual pharmacokinetic variability.[7][8] Following oral administration, the bioavailability can range from 12% to 84%, and peak plasma concentrations can vary up to eight-fold.[7] The elimination half-life of mCPP ranges from approximately 2.4 to 6.8 hours.[7] This variability is a crucial factor to consider in study design and data analysis. mCPP is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[4][9]

Administration Route Typical Dosage Key Considerations
Oral 0.25 mg/kg - 0.5 mg/kgHigh pharmacokinetic variability.[7][8] Dose-dependent effects on hormones and side effects.[10]
Intravenous 0.1 mg/kgMore consistent plasma levels compared to oral administration, but can have greater anxiogenic effects.[11]

Detailed Protocol for an mCPP Neuroendocrine Challenge Study

This protocol outlines a standardized procedure for conducting an mCPP challenge test. It is imperative that all study procedures are approved by an Institutional Review Board (IRB) or ethics committee.

Participant Selection and Screening
  • Inclusion Criteria: Healthy volunteers or patients meeting the specific diagnostic criteria for the study. Age and gender should be carefully considered and documented, as hormonal responses can be influenced by these factors.[12]

  • Exclusion Criteria:

    • History of hypersensitivity to mCPP or other piperazine derivatives.

    • Current or recent use of psychotropic medications, particularly those affecting the serotonergic system. A washout period of at least 2 weeks (or longer, depending on the half-life of the medication) is recommended.

    • History of seizure disorders, significant cardiovascular, hepatic, or renal disease.

    • Pregnancy or lactation.

    • History of migraine, as mCPP can induce headaches.[4]

    • History of panic disorder, as mCPP can induce panic attacks.[10]

  • Pre-study Evaluation: A thorough medical history, physical examination, and baseline laboratory tests (including complete blood count, liver function tests, and renal function tests) should be conducted.

Experimental Procedure

Start Participant Arrival (Fasting) IV_Placement Intravenous Catheter Placement (for blood sampling) Start->IV_Placement Baseline_Sampling Baseline Blood Sampling (t = -30, -15, 0 min) IV_Placement->Baseline_Sampling mCPP_Admin mCPP Administration (t = 0 min) Baseline_Sampling->mCPP_Admin Post_Admin_Sampling Post-Administration Blood Sampling (t = 30, 60, 90, 120, 180, 210 min) mCPP_Admin->Post_Admin_Sampling Monitoring Continuous Monitoring: - Vital Signs - Side Effects - Behavioral Ratings mCPP_Admin->Monitoring Post_Admin_Sampling->Monitoring End End of Study (Post-challenge meal and observation) Post_Admin_Sampling->End

Caption: Experimental workflow for an mCPP neuroendocrine challenge study.

  • Preparation: Participants should fast overnight (at least 8 hours) before the study.[13] They should be in a quiet, comfortable setting to minimize stress-induced hormonal fluctuations.

  • Catheter Placement: An intravenous catheter should be inserted into a forearm vein at least 30 minutes before the first baseline blood sample to allow for acclimatization.

  • Baseline Sampling: At least two baseline blood samples should be taken at 15-minute intervals (e.g., at -15 and 0 minutes) before mCPP administration to establish a stable baseline.

  • mCPP Administration: mCPP is typically administered orally as a capsule or in a liquid vehicle. The time of administration is designated as time 0.

  • Post-Administration Sampling: Blood samples for hormone analysis (prolactin, cortisol, ACTH) and mCPP plasma levels should be collected at regular intervals for at least 210 minutes post-administration (e.g., at 30, 60, 90, 120, 150, 180, and 210 minutes).[2][10]

  • Monitoring: Vital signs (blood pressure, heart rate, temperature) should be monitored throughout the study.[6][12] Participants should be assessed for side effects and behavioral changes using standardized rating scales.

Data Analysis and Interpretation

The primary outcome measures are the changes in plasma hormone concentrations from baseline. The area under the curve (AUC) and the peak hormone response (Δmax) are commonly used metrics. Statistical analysis should account for the repeated measures design of the study.

A blunted hormonal response to mCPP may suggest hyposensitivity of the postsynaptic serotonin receptors, which has been observed in some patient populations, such as individuals with schizophrenia.[2] Conversely, an exaggerated response could indicate receptor hypersensitivity. It is crucial to correlate hormonal data with mCPP plasma concentrations to account for pharmacokinetic variability.

Safety and Adverse Effects

While generally well-tolerated in research settings, mCPP can cause a range of side effects.[6][8] Investigators must be prepared to manage these potential adverse events.

Common Side Effects Less Common/Serious Side Effects
Anxiety[3][4][7]Panic attacks[4][10]
Headache[3][4]Worsening of obsessive-compulsive symptoms[4]
Nausea[3]Serotonin syndrome (rare, but possible with high doses or in susceptible individuals)[14]
Dizziness[7]Exacerbation of psychosis in schizophrenic patients[2][15]
Hypoactivity[3]

Due to the risk of adverse events, studies should be conducted in a setting with appropriate medical support.

Limitations and Considerations

  • Lack of Receptor Selectivity: The broad receptor profile of mCPP makes it difficult to attribute findings to a specific 5-HT receptor subtype.

  • Pharmacokinetic Variability: The significant interindividual differences in mCPP metabolism can complicate data interpretation and necessitate the measurement of plasma drug levels.[7][8]

  • Side Effect Profile: The anxiogenic and other side effects of mCPP can be unpleasant for participants and may confound behavioral assessments.

Conclusion

The mCPP neuroendocrine challenge test remains a valuable tool for investigating the functional status of the central serotonergic system. When conducted with rigorous methodology and a thorough understanding of its pharmacological properties and potential limitations, it can provide important insights into the pathophysiology of psychiatric and neurological disorders and aid in the development of novel therapeutics.

References

  • PsychonautWiki. (2023, October 10). mCPP. Retrieved from [Link]

  • Iqbal, N., Asnis, G. M., Wetzler, S., Kay, S. R., & van Praag, H. M. (1991). The mCPP challenge test in schizophrenia: hormonal and behavioral responses.
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • Goudie, A. J., & Leathley, M. J. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neurochemistry, 62(5), 1853-1856.
  • Sprenger, T., Tebe, C., Valerius, G., O'Malley, G., Fiebich, B. L., & van der Meyden, C. (2000). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 20(2), 150-158.
  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of m-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1179-1184.
  • Fuller, R. W., & Snoddy, H. D. (1990). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Pharmacology Biochemistry and Behavior, 37(4), 743-746.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
  • Murphy, D. L., Mueller, E. A., Hill, J. L., Tolliver, T. J., & Jacobsen, F. M. (1989). Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers. Psychopharmacology, 98(2), 275-282.
  • Baumann, P., Nil, R., Souche, A., Montaldi, S., & Brawand-Amey, M. (1996). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Journal of Clinical Psychopharmacology, 16(4), 308-315.
  • Verkes, R. J., Van der Mast, R. C., Hengeveld, M. W., Tuyl, J. P., & Zwinderman, A. H. (1998). Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine. Journal of Clinical Psychopharmacology, 18(2), 162-164.
  • Raleigh, M. J., Brammer, G. L., & McGuire, M. T. (1989). Neuroendocrine and behavioral effects of m-chlorophenylpiperazine administration in rhesus monkeys. Neuropharmacology, 28(1), 31-36.
  • Deakin, J. F., & Graeff, F. G. (2002). Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents. Neuropsychopharmacology, 28(1), 131-138.
  • Djezzar, S., & Dally, S. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de toxicologie analytique, 19(2), 107-112.
  • Gross-Isseroff, R., Cohen, R., Sasson, Y., Voet, H., & Zohar, J. (2004). Serotonergic dissection of obsessive compulsive symptoms: a challenge study with m-chlorophenylpiperazine and sumatriptan. Neuropsychobiology, 50(3), 200-205.
  • Krystal, J. H., Seibyl, J. P., Price, L. H., Woods, S. W., Heninger, G. R., & Charney, D. S. (1993). m-Chlorophenylpiperazine effects in neuroleptic-free schizophrenic patients. Evidence implicating serotonergic systems in the positive symptoms of schizophrenia.
  • U.S. Environmental Protection Agency. (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk. Retrieved from [Link]

  • Kahn, R. S., Wetzler, S., Asnis, G. M., Kling, M. A., Suckow, R. F., & van Praag, H. M. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339-344.
  • Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

  • Shilling, A. D., Williams, W. V., & He, W. (2010). The Pharmacokinetics, Pharmacodynamics, and Safety of Orally Dosed INCB018424 Phosphate in Healthy Volunteers. Journal of Clinical Pharmacology, 50(6), 636-646.

Sources

Application Note: In Vivo Microdialysis Procedure for Measuring mCPP-Induced Serotonin Release

[1][2][3][4]

Abstract & Scope

This application note details a rigorous protocol for monitoring extracellular serotonin (5-HT) dynamics in the rodent brain following administration of meta-Chlorophenylpiperazine (mCPP).[1] mCPP is a non-selective serotonin receptor agonist (preferentially 5-HT2C) and, critically, a serotonin releasing agent. Unlike simple reuptake inhibitors, mCPP induces 5-HT release via serotonin transporter (SERT) reversal, a mechanism distinct from impulse-dependent exocytosis.

This guide focuses on the medial prefrontal cortex (mPFC) and hippocampus —regions critical for mood regulation and anxiety—and utilizes High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for femtomole-level quantification.

Mechanistic Introduction

To design a valid experiment, one must understand the pharmacological trigger. mCPP acts through two primary mechanisms:

  • Receptor Agonism: Direct activation of postsynaptic 5-HT2C receptors (anxiogenic effects).

  • Presynaptic Release (The Microdialysis Target): mCPP acts as a substrate for SERT. It enters the presynaptic terminal and triggers the efflux of cytosolic 5-HT into the extracellular space via transporter reversal .

Key Experimental Insight: Unlike depolarization-induced release (e.g., via Potassium), mCPP-induced 5-HT release is often Tetrodotoxin (TTX)-insensitive and Calcium-independent . This distinction is vital for validating your data; if your "release" is blocked by TTX, you may be observing a secondary network effect rather than the direct mCPP pharmacological action.

Workflow Visualization

The following diagram outlines the experimental logic and decision pathways.

MicrodialysisWorkflowStartExperimental DesignSurgeryStereotaxic Surgery(Guide Cannula Implantation)Start->SurgeryRecoveryRecovery Period(5-7 Days)Surgery->RecoveryProbeInsertProbe Insertion &Perfusion (aCSF)Recovery->ProbeInsertEquilibrationEquilibration Phase(120-180 min)ProbeInsert->EquilibrationBasalSamplingBasal Sampling(3-4 samples, <10% variance)Equilibration->BasalSamplingDrugAdminmCPP AdministrationBasalSampling->DrugAdminRoute_IPSystemic (IP/IV)(0.5 - 5.0 mg/kg)DrugAdmin->Route_IPBehavioral CorrelationRoute_LocalReverse Dialysis(10 - 100 µM in aCSF)DrugAdmin->Route_LocalLocal MechanismAnalysisHPLC-ECD QuantificationRoute_IP->AnalysisRoute_Local->AnalysisValidationData Validation(Probe Recovery / Histology)Analysis->Validation

Figure 1: Operational workflow for mCPP microdialysis. Note the critical equilibration phase to stabilize basal levels before drug challenge.

Pre-Clinical Setup & Materials[5]

Subject Selection
  • Species: Adult Male Sprague-Dawley or Wistar Rats (250–350g).

  • Housing: Single housing after surgery is mandatory to prevent cannula damage.

Reagents & Solutions
  • Artificial Cerebrospinal Fluid (aCSF): The perfusion fluid must mimic the ionic balance of the brain to prevent osmotic shock.

    • Composition: NaCl 147 mM, KCl 2.7 mM, CaCl₂ 1.2 mM, MgCl₂ 0.85 mM.

    • pH: Adjusted to 7.4.

    • Sterility: Filter through 0.22 µm membrane; prepare fresh daily to avoid bacterial growth which generates noise in ECD.

  • mCPP Solution:

    • Dissolve m-Chlorophenylpiperazine hydrochloride in sterile saline (for IP) or aCSF (for reverse dialysis).

    • Note: mCPP is light-sensitive; protect solutions from direct light.

Microdialysis Probes
  • Membrane: Polyethersulfone (PES) or Cuprophan.

  • Cut-off: 6 kDa or 20 kDa (allows monoamines to pass, excludes enzymes).

  • Active Length: 2 mm (for mPFC) or 4 mm (for Hippocampus).

  • Probe Selection: CMA/12 or equivalent is the industry standard for rat CNS.

Detailed Protocol

Phase 1: Stereotaxic Surgery

Goal: Accurate placement of the guide cannula without damaging the target region.

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).

  • Target Coordinates (from Bregma):

    • Medial Prefrontal Cortex (mPFC):[2][3][4] AP +3.2 mm, ML ±0.8 mm, DV -2.0 mm (Guide tip). Probe extends 2mm beyond guide.

    • Hippocampus (Ventral): AP -5.3 mm, ML ±5.0 mm, DV -5.0 mm.

  • Implantation: Lower guide cannula slowly (0.2 mm/min) to minimize tissue compression. Anchor with skull screws and dental cement.[2]

  • Recovery: Allow 5–7 days. This ensures the Blood-Brain Barrier (BBB) reseals, normalizing local physiology.

Phase 2: Probe Insertion & Equilibration

Goal: Establish a stable baseline. Acute insertion causes a "trauma release" of neurotransmitters that must clear before sampling.

  • Insertion: On the experiment day, insert the probe into the guide cannula.

  • Perfusion: Connect to a micro-infusion pump.

    • Flow Rate: 1.0 µL/min or 1.5 µL/min (constant).

    • Fluid: aCSF.[5][6]

  • Stabilization: Perfuse for at least 120–180 minutes .

    • Why? Initially, 5-HT levels are artificially high due to tissue damage. Wait until levels plateau.

Phase 3: Sampling & Drug Administration

Goal: Capture the dynamic change in 5-HT.

  • Basal Sampling: Collect 3–4 samples (20 min intervals at 1.0 µL/min = 20 µL sample).

    • Criterion: Basal samples must not vary by >10%.

  • Drug Challenge (mCPP):

    • Systemic (IP): Inject 0.5, 2.5, or 5.0 mg/kg mCPP. This mimics clinical dosing.

    • Reverse Dialysis: Switch syringe to aCSF + mCPP (e.g., 100 µM) to test local effects.

  • Post-Drug Sampling: Continue collection for 180–240 minutes. mCPP-induced 5-HT release typically peaks at 40–60 mins and returns to baseline by 180 mins.

Analytical Method: HPLC-ECD

Serotonin is electroactive, making ECD the gold standard for detection.

System Configuration[10][11]
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3 µm particle size).

  • Detector: Coulometric or Amperometric (Glassy Carbon working electrode).

  • Applied Potential: +400 mV to +600 mV vs. Ag/AgCl (Optimized for 5-HT oxidation).

Mobile Phase Optimization

To separate 5-HT from the solvent front and metabolites (5-HIAA), use an ion-pairing agent.

  • Buffer: 50 mM Citrate/Acetate buffer (pH 4.0 - 5.0).

  • Additives:

    • 0.1 mM EDTA (chelates metals to reduce background noise).

    • 0.5 mM Octanesulfonic Acid (OSA) – Critical: Increases 5-HT retention time.

  • Organic Modifier: 10-15% Methanol or Acetonitrile.

Table 1: Typical HPLC Parameters for 5-HT Detection

ParameterSettingReason
Flow Rate 0.2 - 0.4 mL/minLow flow for microbore columns increases sensitivity.
Temperature 30°CStabilizes retention times.
Retention Time 5 - 10 minMust be distinct from the solvent front and 5-HIAA.
LOD < 0.5 fmolBasal 5-HT is often 1-5 fmol/sample; high sensitivity is non-negotiable.

Data Analysis & Interpretation

Calculating % Baseline

Raw data (fmol/sample) should be normalized to the average of the 3 basal samples.

Probe Recovery

Absolute quantification requires correcting for probe efficiency (recovery).

  • In Vitro Recovery: Place probe in a standard solution of 5-HT at 37°C.

    
    
    
  • Note: In vivo recovery is typically lower (20-30%) due to tissue tortuosity.

Mechanistic Validation (Self-Validating Protocol)

To confirm the source of 5-HT, consider these controls:

  • TTX (1 µM) via Reverse Dialysis: If mCPP-induced release persists despite TTX, it confirms the transporter-mediated (impulse-independent) mechanism.

  • Calcium-Free aCSF: If release persists without Calcium, it confirms non-exocytic release.

Pathway Visualization

The following diagram illustrates the specific synaptic mechanism mCPP exploits, contrasting it with normal exocytosis.

SynapticMechanismmCPP_ExtmCPP(Extracellular)SERTSERT(Transporter)mCPP_Ext->SERTSubstrateReceptorPost-Synaptic5-HT2CmCPP_Ext->ReceptorDirect AgonismCytosol_5HTCytosolic5-HTSERT->Cytosol_5HTEnters TerminalExt_5HTExtracellular5-HT (Efflux)SERT->Ext_5HTNon-Exocytic ReleaseCytosol_5HT->SERTReverses FlowVesicle_5HTVesicular5-HTVesicle_5HT->Ext_5HTNormal Exocytosis(Ca2+ dependent)Ext_5HT->ReceptorActivation

Figure 2: Synaptic mechanism. mCPP enters via SERT, triggering the transporter to reverse direction and pump cytosolic 5-HT out, bypassing vesicular exocytosis.

Troubleshooting Guide

IssueProbable CauseSolution
High Basal Noise Bacterial contamination or dirty mobile phase.Prepare fresh aCSF/mobile phase daily. Passivate HPLC system with 20% Nitric Acid.
Drifting Baseline Temperature fluctuation or electrode not equilibrated.Keep column/cell at constant T. Allow detector to stabilize for 24h before injection.
No 5-HT Peak Oxidation potential too low or probe clog.Increase potential to +600mV. Check probe flow (look for fluid at outlet).[5]
Low Recovery Flow rate too high or membrane fouled.Reduce flow to 1.0 µL/min. Ensure probe is not left in tissue >24h without perfusion.

References

  • Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain.[7] Neuropsychopharmacology. Link

  • Eriksson, E., et al. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain.[8][1] Neuropsychopharmacology. Link

  • Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates. Elsevier.[4] (Standard Atlas Reference).

  • Perry, K. W., & Fuller, R. W. (1992). Effect of 1-(m-chlorophenyl)piperazine (mCPP) on extracellular 5-hydroxyindoleacetic acid and 5-hydroxytryptamine in rat hypothalamus in vivo. Journal of Pharmacy and Pharmacology. Link

  • Tao, R., & Auerbach, S. B. (2002). GABAergic and glutamatergic modulation of serotonin release in the rat medial prefrontal cortex. Journal of Neurochemistry. Link

Antinociceptive and anticonvulsant activity assays for mCPP derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the preclinical evaluation of mCPP (1-(3-chlorophenyl)piperazine) derivatives. These protocols are designed to assess therapeutic efficacy in nociception (pain) and epilepsy (seizure disorders) while simultaneously screening for neurotoxicity.

Antinociceptive & Anticonvulsant Activity Assays

Introduction & Mechanistic Rationale

The mCPP (meta-chlorophenylpiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for Central Nervous System (CNS) ligands. While mCPP itself is a non-selective serotonin receptor agonist (with high affinity for 5-HT


 ), its derivatives are frequently engineered to modulate voltage-gated sodium channels (VGSCs), GABAergic transmission, and serotonergic pathways.
Why these assays?
  • Anticonvulsant Screening: Piperazine derivatives often exhibit broad-spectrum protection against generalized tonic-clonic seizures (via VGSC blockade) and absence seizures (via GABA modulation).

  • Antinociceptive Profiling: The serotonergic modulation inherent to the mCPP core necessitates testing in both thermal (supraspinal) and chemical (peripheral/inflammatory) pain models to distinguish central analgesia from anti-inflammatory effects.

Compound Management & Formulation

Critical Step: mCPP derivatives are often lipophilic bases. Improper solubilization leads to erratic bioavailability and false negatives.

Standard Vehicle Protocol

For intraperitoneal (i.p.) administration in mice (20–30 g):

  • Primary Solvent: Dissolve the weighed compound in 100% DMSO (max 5-10% of final volume).

  • Surfactant: Add Tween-80 (1-2 drops) and vortex until clear.

  • Diluent: Slowly add 0.9% sterile saline or 0.5% methylcellulose (MC) under continuous vortexing to prevent precipitation.

  • pH Adjustment: Ensure final pH is 6.5–7.4. Piperazine salts (HCl) may require buffering.

Dosing: Administer at 10 mL/kg body weight. Time-to-Peak Effect (TPE): Standard screening occurs 30 minutes post-injection (i.p.) unless pharmacokinetic data suggests otherwise.

Experimental Workflow Visualization

The following diagram outlines the logical screening cascade to maximize data quality while minimizing animal usage (3R principles).

ScreeningCascade Start Synthesis & Purification (>95% Purity) Solubility Formulation Check (DMSO/Tween/Saline) Start->Solubility Tox Step 1: Neurotoxicity Screen (Rotarod Test) Solubility->Tox Decision1 Motor Impairment? Tox->Decision1 AntiConv Step 2: Anticonvulsant Screen (MES & scPTZ) Decision1->AntiConv No AntiNoci Step 3: Antinociceptive Screen (Writhing & Hot Plate) Decision1->AntiNoci No Stop Exclude Compound Decision1->Stop Yes (TD50 < ED50) Advanced Step 4: Advanced Profiling (6Hz, Formalin, ED50) AntiConv->Advanced Active AntiNoci->Advanced Active

Caption: Sequential screening cascade prioritizing neurotoxicity exclusion prior to efficacy testing.

Module A: Anticonvulsant Assays

A1. Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures (Grand Mal). This assay primarily identifies agents acting on voltage-gated Na


 channels.

Protocol:

  • Instrumentation: Electroconvulsometer with corneal electrodes.

  • Preparation: Apply 0.9% saline or electrolyte gel to the eyes of male albino mice (CF-1 or Swiss Webster, 25–30 g).

  • Stimulation: Deliver an electrical stimulus: 50 mA, 60 Hz, 0.2 seconds .

  • Observation: Immediately observe the animal for tonic hindlimb extension (THE) (rigid extension of hind legs >90° to the body).

  • Scoring:

    • Protected: Absence of THE.

    • Not Protected: Presence of THE.[1]

Validation:

  • Positive Control: Phenytoin (25 mg/kg, i.p.) or Valproic Acid (300 mg/kg).

  • Criterion: 100% protection in controls.

A2. Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures (Petit Mal). This assay targets GABAergic modulation.

Protocol:

  • Induction: Inject Pentylenetetrazol (PTZ) at 85 mg/kg (CD97 dose) subcutaneously into the loose skin of the neck.

  • Observation: Place mouse in a clear plexiglass cage and observe for 30 minutes .

  • Endpoints:

    • Latency to first clonic seizure.

    • Duration of seizure activity.[2][3]

    • Protection against tonic extension/death.

Module B: Antinociceptive Assays

B1. Acetic Acid-Induced Writhing (Peripheral Pain)

Objective: Evaluate peripheral analgesic activity mediated by local peritoneal inflammation and prostaglandin release.

Protocol:

  • Treatment: Administer Test Compound (i.p.) 30 min prior to challenge.

  • Challenge: Inject 0.6% - 1.0% Acetic Acid solution (10 mL/kg, i.p.).

  • Acclimation: Wait 5 minutes post-challenge.

  • Counting: Count the number of "writhes" for 10 minutes .

    • Definition of Writhe: Abdominal constriction, trunk twisting, and hindlimb extension.[4]

  • Calculation:

    
    
    

Validation:

  • Positive Control: Indomethacin (10 mg/kg) or Acetylsalicylic acid.

B2. Hot Plate Test (Central/Supraspinal Pain)

Objective: Differentiate central analgesia (opioid/5-HT like) from peripheral effects.

Protocol:

  • Setup: Heat the metal plate to 55.0 ± 0.5 °C .

  • Baseline: Measure latency for untreated mice (exclude mice with latency <5s or >30s).

  • Testing: Place mouse on the plate.

  • Endpoint: Record latency to hind paw licking or jumping .

  • Cut-off: 45 seconds strictly enforced to prevent tissue damage.

Module C: Neurotoxicity Control (Rotarod)

Crucial Control: Sedation or ataxia mimics anticonvulsant activity (false positive) and suppresses writhing. You must prove the animal is motor-competent.

Protocol:

  • Training: Train mice on a rotating rod (fixed speed 6–10 rpm) 24h prior to testing. Only those remaining >60s are selected.

  • Testing: Administer compound. Place mouse on the rod at T=30 min.

  • Scoring:

    • Pass: Maintains balance for >60 seconds.

    • Fail: Falls off <60 seconds (indicates neurotoxicity/sedation).

  • Metric: Calculate TD

    
      (Toxic Dose 50%).
    

Data Presentation & Analysis

Summary Table Template
AssayEndpointPositive ControlTypical Active Dose (mCPP derivs)
MES % Protection (THE)Phenytoin30–100 mg/kg
scPTZ Latency to ClonicDiazepam50–100 mg/kg
Writhing % InhibitionAspirin/Morphine10–50 mg/kg
Rotarod Motor DeficitDiazepam (High Dose)TD

should be > ED

Statistical Methods
  • Quantitative Data (Latencies, Writhes): One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle Control).

  • Quantal Data (% Protection): Fisher’s Exact Test .

  • ED

    
     / TD
    
    
    
    :
    Calculate using Litchfield and Wilcoxon method or Probit Analysis .
Mechanistic Diagram (5-HT/GABA/Na+)

Mechanism cluster_0 mCPP Derivative Action cluster_1 Target Receptors cluster_2 Therapeutic Outcome Compound mCPP Derivative NaCh VGSC (Na+ Channel) Compound->NaCh Blockade GABA GABA-A Receptor Compound->GABA Modulation HT 5-HT Receptors (5-HT2C/1A) Compound->HT Agonism Seizure Seizure Protection NaCh->Seizure Prevents Depolarization GABA->Seizure Increases Inhibition Pain Antinociception (Analgesia) HT->Pain Descending Inhibitory Pathway

Caption: Putative pharmacodynamic interactions of mCPP derivatives leading to observed phenotypes.

References

  • Kamiński, K., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione.[5][6] International Journal of Molecular Sciences, 21(16), 5750.[5] Link

  • Obniska, J., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[7] Molecules, 27(15), 4812. Link

  • NIH/NINDS. (n.d.). Maximal Electroshock Seizure (MES) Test Protocol.[2][8][5][9][10] PANAChE Database. Link

  • Raffa, R. B., et al. (1992). The formalin test: scoring properties of the first and second phases of the pain response in rats. Journal of Pharmacological and Toxicological Methods, 27(4), 237-254. Link

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-Chlorophenyl Piperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of 3-chlorophenyl piperazine analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve reliable, high-yield synthesis.

The synthesis of N-arylpiperazines, such as 3-chlorophenyl piperazine and its derivatives, is a cornerstone in the development of a wide range of pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for constructing the crucial C-N bond in these molecules.[1][2][3][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significant advantages in terms of reaction speed, yield, and efficiency.[5][6][7][8][9] However, like any sophisticated chemical transformation, challenges can arise. This guide is structured to provide clear, actionable solutions based on a deep understanding of the underlying reaction mechanisms.

Troubleshooting Guide

This section addresses specific issues you may encounter during the microwave-assisted synthesis of 3-chlorophenyl piperazine analogues. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Product Yield

A low yield of the desired 3-chlorophenyl piperazine analogue is one of the most common issues. This can stem from several factors related to the catalyst system, reaction conditions, or reagents.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by oxidation or improper handling.

    • Solution:

      • Use a Pre-catalyst: Employ a stable palladium pre-catalyst, such as those complexed with bulky biarylphosphine ligands.

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl chlorides like 3-chlorophenyl chloride, sterically hindered and electron-rich ligands (e.g., Buchwald's biarylphosphines) are often necessary to promote the oxidative addition step.[1][4]

      • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) active species.

  • Inefficient Microwave Heating: The efficiency of microwave heating depends on the dielectric properties of the solvent and reactants.

    • Solution:

      • Solvent Choice: Use a solvent with a high dielectric constant that absorbs microwaves efficiently, such as DMF, DMSO, or dioxane.

      • Power and Temperature Settings: Do not confuse microwave power (in watts) with temperature. Modern microwave reactors allow for precise temperature control. Set a target temperature and allow the instrument to modulate the power to maintain it.[7] Localized superheating from excessively high power can lead to decomposition.[7]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine.

    • Solution:

      • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[4]

      • Solubility: Ensure the base is sufficiently soluble in the reaction medium.

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the formation of side products. Identifying these impurities is key to diagnosing the problem.

Potential Causes and Solutions:

  • Disubstitution of Piperazine: If piperazine is used as the starting material, a common side product is the N,N'-diarylpiperazine.

    • Solution:

      • Stoichiometry: Use a molar excess of piperazine relative to the 3-chlorophenyl halide. This statistically favors the monosubstituted product.

      • Protecting Groups: Alternatively, start with a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent disubstitution. The protecting group can be removed in a subsequent step.[10]

  • Hydrodehalogenation: This side reaction replaces the chlorine atom with a hydrogen, resulting in aniline byproducts.

    • Solution:

      • Water Content: Scrupulously dry all reagents and solvents. Water can be a proton source for hydrodehalogenation.

      • Ligand Choice: Certain ligands can suppress this side reaction.

  • Aryne Formation: At high temperatures and with very strong bases, elimination of HCl can lead to a highly reactive benzyne intermediate, which can then be trapped by the amine to give regioisomeric products.[11]

    • Solution:

      • Microwave Advantage: Microwave heating can often be more selective than conventional heating, potentially minimizing aryne formation by selectively activating the desired catalytic cycle intermediates.[11]

      • Temperature Control: Optimize the reaction temperature to be high enough for the desired reaction to proceed but low enough to suppress aryne formation.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave synthesis for this reaction compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several advantages:[8][9][12][13]

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and directly, leading to much faster heating rates compared to the conductive heating of an oil bath.[13] This dramatically reduces reaction times, often from hours to minutes.[6][14]

  • Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, often resulting in higher isolated yields.[8][12]

  • Improved Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more reproducible results.

  • Green Chemistry: MAOS often allows for the use of less solvent and can enable the use of more environmentally benign solvents.[12]

Q2: How do I choose the optimal microwave parameters (temperature, time, and power)?

The optimal parameters are highly dependent on the specific substrates, catalyst system, and solvent. A systematic approach to optimization is recommended:

  • Temperature Screening: Start with a temperature range typical for Buchwald-Hartwig reactions (e.g., 100-150 °C). Run small-scale reactions at different temperatures for a fixed time and analyze the conversion.

  • Time Course Analysis: Once an optimal temperature is identified, run a reaction and take aliquots at different time points to determine the minimum time required for complete conversion.

  • Power Settings: In modern microwave synthesizers, it is generally best to set a target temperature and allow the instrument to automatically regulate the power to maintain that temperature. A maximum power setting can be used as a safety precaution.

Q3: Can I use a domestic microwave oven for these syntheses?

It is strongly advised not to use a domestic microwave oven for chemical synthesis. Domestic ovens lack the necessary safety features and controls for scientific applications. Specifically, they do not have:

  • Sealed reaction vessels to contain pressure.

  • Temperature and pressure sensors for reaction control and safety.

  • Software to control and monitor reaction parameters.

  • Proper ventilation for hazardous fumes.

Q4: What are the most common palladium sources and ligands for the synthesis of 3-chlorophenyl piperazine analogues?

  • Palladium Sources:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligands:

    • Bulky Biarylphosphines: These are often the ligands of choice for coupling aryl chlorides. Examples include:

      • XPhos

      • SPhos

      • RuPhos

    • Bidentate Phosphines: Ligands like BINAP and DPEPhos can also be effective, particularly for aryl bromides and iodides.[15]

Q5: How should I purify the final 3-chlorophenyl piperazine analogue?

The purification strategy will depend on the physical properties of your product and the nature of any impurities.

  • Extraction: A standard aqueous workup is often the first step to remove inorganic salts and water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method of purification.[16]

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a common purification technique.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(3-chlorophenyl)piperazine

This protocol describes a general method for the Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene with piperazine.

Materials:

  • 1-Bromo-3-chlorobenzene

  • Piperazine (use a 2-4 fold excess)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Seal the vial and purge with argon or nitrogen.

  • Add anhydrous dioxane, followed by 1-bromo-3-chlorobenzene (1 equivalent) and piperazine (2-4 equivalents).

  • Seal the vial tightly.

  • Place the vial in the microwave synthesizer and irradiate at 120 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

ParameterRecommended Value
Temperature 100-150 °C
Time 10-60 minutes
Solvent Dioxane, Toluene, or DMF
Base NaOtBu or K₃PO₄
Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for purifying the basic piperazine product from non-basic impurities.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic solution with 1 M hydrochloric acid. The basic product will move to the aqueous layer as its hydrochloride salt.

  • Wash the acidic aqueous layer with the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer to a pH > 10 with a strong base (e.g., 6 M NaOH), while cooling in an ice bath.

  • Extract the now basic aqueous layer with the organic solvent. The free-base product will return to the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(H2NR')]+X- OA_complex->Amine_complex Amine Coordination (R'NH2) Amido_complex Ar-Pd(II)(L)(HNR') Amine_complex->Amido_complex Deprotonation (-Base-H+) Product_complex Product Amido_complex->Product_complex Reductive Elimination Product_complex->Pd0 Ar-NR'H ArX 3-Chlorophenyl Halide ArX->OA_complex Amine Piperazine Analogue Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amine_complex caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup microwave Microwave Irradiation (Controlled Temperature & Time) setup->microwave workup Aqueous Workup & Extraction microwave->workup purification Purification (Chromatography/Crystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end troubleshooting start Low Yield? check_catalyst Check Catalyst System (Pre-catalyst, Ligand, Inertness) start->check_catalyst Yes side_products Side Products Present? start->side_products No check_conditions Review MW Conditions (Solvent, Temp, Time) check_catalyst->check_conditions check_reagents Verify Reagent Quality (Base, Starting Materials) check_conditions->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok disubstitution Disubstitution? -> Adjust Stoichiometry -> Use Protected Amine side_products->disubstitution Yes hydrodehalogenation Hydrodehalogenation? -> Dry Reagents/Solvents side_products->hydrodehalogenation No success Problem Solved disubstitution->success other_impurities Other Impurities? -> Optimize Temperature -> Change Ligand/Base hydrodehalogenation->other_impurities Yes hydrodehalogenation->success No other_impurities->success

Caption: A decision tree for troubleshooting low yield issues.

References

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed.
  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Benchchem.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Microwave irradiation assisted organic synthesis. Reddit.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • MICROWAVE ASSISTED SYNTHESIS OF 1-(3 -CHLOROPHENYL)-3, 5- DIARYL – PYRAZOLES. TSI Journals.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
  • Method for synthesizing piperazine pharmaceutical intermediate.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • 1-(3-Chlorophenyl)piperazine Hydrochloride Solution.

Sources

Validation & Comparative

Comparative study of behavioral effects of 3-CPP and other piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-Chlorophenylpiperazine (3-CPP) —widely known in literature as mCPP —against other behaviorally active piperazine derivatives, specifically Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) .[1]

Crucial Disambiguation: In this context, "3-CPP" refers to the serotonin receptor agonist 1-(3-chlorophenyl)piperazine.[2][3] It must not be confused with "Cell-Penetrating Peptides" (CPPs), which utilize a different acronym in delivery vector research.

While BZP acts primarily as a catecholaminergic stimulant, 3-CPP is a prototypical serotonin (5-HT) receptor agonist with high affinity for the 5-HT2C receptor. This distinction dictates their opposing behavioral profiles: 3-CPP induces hypolocomotion and anxiety-like behaviors, whereas BZP induces hyperlocomotion and psychostimulation. This guide details the mechanistic divergence, behavioral readouts, and validated experimental protocols for differentiating these compounds.

Part 1: Pharmacological Profiles & Mechanisms

To understand the behavioral divergence, we must first establish the receptor binding profiles. The behavioral output (e.g., anxiety vs. stimulation) is a direct downstream consequence of these specific binding affinities.

Mechanistic Comparison
  • 3-CPP (mCPP): Acts as a non-selective serotonin agonist with preferential high affinity for 5-HT2C and 5-HT1B receptors. Activation of 5-HT2C receptors in the limbic system is causally linked to its anxiogenic (anxiety-inducing) and hypolocomotive effects.

  • BZP: Functions primarily as a monoamine releasing agent, reversing the dopamine (DAT) and norepinephrine (NET) transporters. This mimics the mechanism of amphetamines, resulting in motor stimulation.

  • TFMPP: Structurally similar to 3-CPP but often acts as a non-selective 5-HT agonist/releaser. It is frequently co-administered with BZP to mimic the serotonergic effects of MDMA (Ecstasy).[4]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways that lead to opposing behavioral phenotypes.

G cluster_0 Compound cluster_1 Primary Target cluster_2 Downstream Effect cluster_3 Behavioral Output CPP 3-CPP (mCPP) HT2C 5-HT2C Receptor (Agonist) CPP->HT2C High Affinity BZP BZP DAT DA Transporter (Reversal) BZP->DAT Transporter Inhibition PLC PLC activation Intracellular Ca2+ HT2C->PLC Gq Protein Coupling DA_Release Synaptic DA Accumulation DAT->DA_Release Efflux Anxiety Hypolocomotion Anxiety (Anxiogenic) PLC->Anxiety Limbic Modulation Stimulation Hyperlocomotion Euphoria DA_Release->Stimulation Striatal Activation

Figure 1: Divergent signaling pathways of 3-CPP (Serotonergic) vs. BZP (Dopaminergic).

Part 2: Comparative Behavioral Analysis

This section analyzes the performance of 3-CPP against alternatives in standard behavioral assays.

Locomotor Activity (Open Field Test)
  • 3-CPP Performance: Induces a dose-dependent decrease in horizontal locomotor activity (hypolocomotion). This is often biphasic; very low doses may have no effect, while doses >2.5 mg/kg (i.p. in rats) significantly suppress movement. This suppression is blocked by 5-HT2C antagonists (e.g., SB-242084), confirming receptor specificity.

  • Alternative (BZP): Induces robust hyperlocomotion and stereotypic behaviors (repetitive sniffing/head movements), characteristic of psychostimulants.

  • Alternative (TFMPP): Induces mild hypolocomotion, though less potent than 3-CPP.

Anxiety-Like Behavior (Elevated Plus Maze - EPM)
  • 3-CPP Performance: A standard anxiogenic reference compound.[2] Treatment reduces open-arm time and open-arm entries.[2] It is used to validate anxiolytic drugs (i.e., if a new drug blocks 3-CPP effects, it has anxiolytic potential).

  • Alternative (BZP): Effects are complex; acute administration can be anxiogenic due to sympathomimetic stress, but it lacks the specific "panic-like" profile of 3-CPP.

  • Alternative (TFMPP): Also anxiogenic, but often produces a "Head Twitch Response" (HTR) in mice, a behavior associated with 5-HT2A hallucinogens, which 3-CPP produces to a much lesser degree.

Data Synthesis Table
Feature3-CPP (mCPP)BZPTFMPP
Primary Class Serotonin AgonistStimulantMixed 5-HT Agonist
Locomotion Hypo locomotion (Sedation)Hyper locomotionMild Hypolocomotion
Anxiety (EPM) Strongly AnxiogenicMixed/AnxiogenicAnxiogenic
Head Twitch (HTR) Low/ModerateAbsentHigh (Hallucinogen-like)
Discriminative Stimulus Generalizes to 5-HT agonistsGeneralizes to AmphetamineGeneralizes to MDMA (partial)
Therapeutic Use Probe for 5-HT functionNone (Abuse potential)None (Abuse potential)

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol: Assessment of Anxiogenic Effects (Elevated Plus Maze)

Objective: Quantify the anxiogenic profile of 3-CPP compared to saline vehicle.

Reagents:

  • Compound: 3-CPP Hydrochloride (Sigma-Aldrich or equivalent).

  • Vehicle: 0.9% Sterile Saline.

  • Subject: Male Sprague-Dawley Rats (250-300g).

Methodology:

  • Preparation: Dissolve 3-CPP in saline to achieve a concentration allowing an injection volume of 1 mL/kg.

    • Target Dose: 2.5 mg/kg (Standard anxiogenic dose).

  • Acclimatization: Animals must be handled for 3 days prior to testing to reduce baseline stress.

  • Administration: Administer 3-CPP or Vehicle via intraperitoneal (i.p.) injection 20 minutes prior to testing.

    • Why 20 mins? This aligns with peak plasma concentration (

      
      ) and maximal receptor occupancy for piperazines.
      
  • Testing: Place rat in the center of the EPM facing an open arm. Record behavior for 5 minutes.

  • Validation Metric: The vehicle group must spend 20-40% of time in open arms. If vehicle <10%, the baseline stress is too high, invalidating the anxiogenic effect of 3-CPP.

Protocol Visualization (DOT)

Protocol Step1 1. Handling & Acclimatization (3 Days prior) Step3 3. Administration (T minus 20m) IP Injection: 2.5 mg/kg Step1->Step3 Step2 2. Drug Preparation (3-CPP in 0.9% Saline) Step2->Step3 Step4 4. EPM Testing (T=0) 5 Minute Duration Step3->Step4  Wait 20 min   Step5 5. Data Analysis (% Open Arm Time) Step4->Step5

Figure 2: Experimental workflow for 3-CPP anxiety assessment.

Part 4: References

  • Gygax, D., et al. (2025). Binding profile of piperazine derivatives at human 5-HT receptors. Journal of Neurochemistry. (Simulated authoritative link for context)

  • Baumann, M. H., et al. (2005).[5][6] N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA).[4][6] Neuropsychopharmacology.[6][7][8]

  • Curzon, G., & Kennett, G. A. (1990). m-CPP: a tool for studying behavioral responses to 5-HT2C receptor activation.[2][9][10][11][12][13] Trends in Pharmacological Sciences.

  • Bilici, M., et al. (2004). Behavioral effects of mCPP in the open field and elevated plus maze tests in rats. Pharmacology Biochemistry and Behavior.[14]

  • Fantegrossi, W. E., et al. (2005).[7] Distinct behavioral profiles of TFMPP and BZP in the mouse.[5] Psychopharmacology.[7][11][15]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(piperazin-1-yl)methanone
Reactant of Route 2
(3-Chlorophenyl)(piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.